- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
![3-Ethynylimidazo[1,2-b]pyridazine structure](https://ar.kuujia.com/scimg/cas/943320-61-4x500.png)
943320-61-4 structure
اسم المنتج:3-Ethynylimidazo[1,2-b]pyridazine
كاس عدد:943320-61-4
وسط:C8H5N3
ميغاواط:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
3-Ethynylimidazo[1,2-b]pyridazine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- نواة داخلي: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- مفتاح Inchi: VYOHSFQVMLAURO-UHFFFAOYSA-N
- ابتسامات: C#CC1N2C(C=CC=N2)=NC=1
حساب السمة
- نوعية دقيقة: 143.048347172g/mol
- النظائر كتلة واحدة: 143.048347172g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 193
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 30.2
- إكسلوغ 3: 0.6
الخصائص التجريبية
- كثيف: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- الذوبان: Slightly soluble (1.2 g/l) (25 º C),
3-Ethynylimidazo[1,2-b]pyridazine أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB454289-1 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 1g |
€96.80 | 2023-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 10g |
¥ 1,155.00 | 2023-04-12 | |
Enamine | EN300-246672-0.25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y0990337-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$730 | 2024-08-02 | |
eNovation Chemicals LLC | Y1111516-100g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 100g |
$4200 | 2024-06-05 | |
Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
abcr | AB454289-5g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 5g |
€168.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 5g |
¥ 607.00 | 2023-04-12 | |
Ambeed | A370943-1g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 98% | 1g |
$21.0 | 2025-02-21 | |
abcr | AB454289-25 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 25g |
€710.70 | 2023-04-22 |
3-Ethynylimidazo[1,2-b]pyridazine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
المراجع
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 MutantJournal of Medicinal Chemistry, 2012, 55(22), 10033-10046,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
المراجع
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1Cell Reports, 2015, 10(11), 1850-1860,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
المراجع
- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
المراجع
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
المراجع
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
المراجع
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
المراجع
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's DiseaseACS Medicinal Chemistry Letters, 2020, 11(4), 491-496,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
المراجع
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
المراجع
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
المراجع
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
المراجع
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
المراجع
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- 3-Bromoimidazo[1,2-b]pyridazine
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine الوثائق ذات الصلة
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) منتجات ذات صلة
- 2248389-26-4(4,4-Difluoro-2-methyl-3-phenylbutanoic acid)
- 1804911-36-1(Methyl 3-cyano-2-fluoropyridine-4-acetate)
- 4734-98-9(Benzcdindole-2(1H)-thione)
- 946845-16-5(rac Galaxolidone Lactol Methyl Ether)
- 2138558-33-3(3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol)
- 2172468-72-1(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(prop-2-yn-1-yl)acetamido}acetic acid)
- 1892461-95-8(2,2-dimethyl-3-(quinolin-3-yl)propanoic acid)
- 91133-96-9(methyl 3-acetamido-4-methoxybenzoate)
- 946207-96-1(1-{(3-chlorophenyl)carbamoylmethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)
- 2358709-01-8((2E)-3-4-(diethylsulfamoyl)phenylprop-2-enoic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

نقاء:99%/99%
كمية:25g/100g
الأسعار ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار